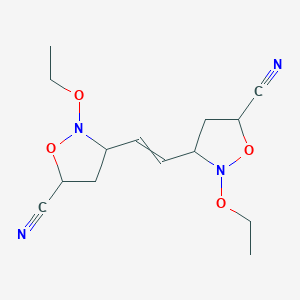
3,3'-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) is a complex organic compound with a unique structure that includes ethene, oxazolidine, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) typically involves the reaction of ethene derivatives with oxazolidine and carbonitrile precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Commonly used catalysts include transition metal complexes, while solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethene derivatives: Compounds with similar ethene-based structures, such as ethylene glycol dimethyl ether.
Oxazolidine derivatives: Compounds with similar oxazolidine rings, such as oxazolidinone antibiotics.
Carbonitrile derivatives: Compounds with similar carbonitrile groups, such as acetonitrile.
Uniqueness
3,3’-(Ethene-1,2-diyl)bis(2-ethoxy-1,2-oxazolidine-5-carbonitrile) is unique due to its combination of ethene, oxazolidine, and carbonitrile groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
CAS No. |
61738-39-4 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-[2-(5-cyano-2-ethoxy-1,2-oxazolidin-3-yl)ethenyl]-2-ethoxy-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C14H20N4O4/c1-3-19-17-11(7-13(9-15)21-17)5-6-12-8-14(10-16)22-18(12)20-4-2/h5-6,11-14H,3-4,7-8H2,1-2H3 |
InChI Key |
KRRJNFTYBAZHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C(CC(O1)C#N)C=CC2CC(ON2OCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


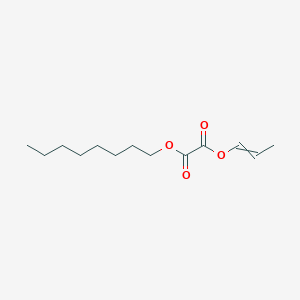
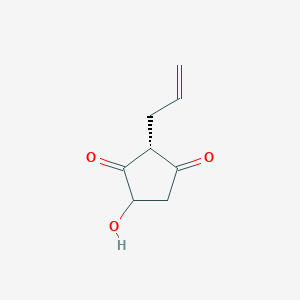
![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
![9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene](/img/structure/B14557633.png)
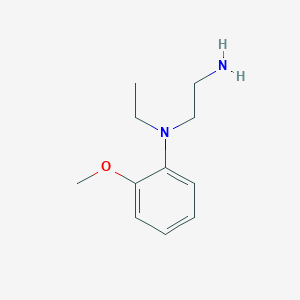
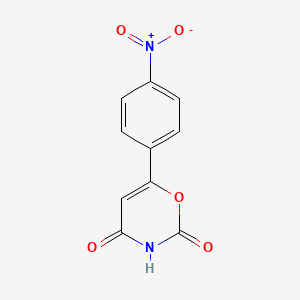
phosphanium perchlorate](/img/structure/B14557644.png)
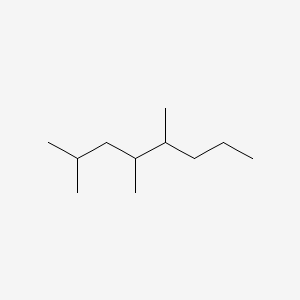
![Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-](/img/structure/B14557658.png)
![3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one](/img/structure/B14557664.png)
![1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14557667.png)
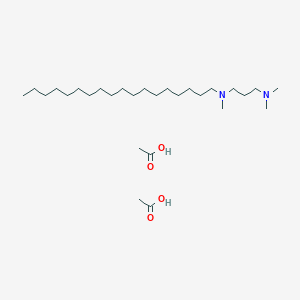
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14557678.png)

